

# Tepilamide Fumarate in Plaque Psoriasis: A Comparative Analysis of Clinical Trial Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Tepilamide fumarate |           |
| Cat. No.:            | B611860             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical trial results for **Tepilamide fumarate** (PPC-06) in the treatment of moderate-to-severe plaque psoriasis, alongside alternative therapies. The data presented is based on published clinical trial findings, offering a detailed examination of efficacy, safety, and methodologies to assess the reproducibility of these outcomes.

#### **Executive Summary**

**Tepilamide fumarate**, an oral fumaric acid ester (FAE), has demonstrated positive results in a Phase IIb clinical trial (AFFIRM) for the treatment of moderate-to-severe plaque psoriasis. As a prodrug of monomethyl fumarate (MMF), its mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibition of the Nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) signaling pathway, leading to immunomodulatory and anti-inflammatory effects. This guide compares the efficacy and safety data of **Tepilamide fumarate** with another oral FAE, dimethyl fumarate (DMF), and several leading biologic therapies for psoriasis. The aim is to provide a clear, data-driven overview to inform research and development decisions in the context of existing treatment landscapes.



### Comparative Efficacy of Tepilamide Fumarate and Alternatives

The following tables summarize the key efficacy outcomes from the AFFIRM trial for **Tepilamide fumarate** and pivotal clinical trials for selected alternative treatments. The primary endpoints typically include the proportion of patients achieving a 75%, 90%, or 100% reduction in the Psoriasis Area and Severity Index (PASI) and the proportion of patients achieving a static Physician's Global Assessment (sPGA) or Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear).

Table 1: Efficacy of **Tepilamide Fumarate** in Moderate-to-Severe Plaque Psoriasis (AFFIRM Trial - 24 Weeks)[1][2][3][4]

| Treatment Group                  | PASI 75 Response | IGA Success (Score 0 or 1) |
|----------------------------------|------------------|----------------------------|
| Tepilamide fumarate 400 mg<br>QD | 39.7%            | 35.7%                      |
| Tepilamide fumarate 400 mg       | 47.2%            | 41.4%                      |
| Tepilamide fumarate 600 mg       | 44.3%            | 44.4%                      |
| Placebo                          | 20.0%            | 22.0%                      |

Table 2: Comparative Efficacy of Alternative Oral and Biologic Therapies for Moderate-to-Severe Plaque Psoriasis



| Drug                               | Trial(s)             | Key Efficacy Endpoint(s)                                                   |
|------------------------------------|----------------------|----------------------------------------------------------------------------|
| Oral Therapies                     |                      |                                                                            |
| Dimethyl fumarate                  | BRIDGE               | PASI 75 at Week 16: 37.5%                                                  |
| Apremilast                         | ESTEEM 2             | PASI 75 at Week 16: 28.8%                                                  |
| Biologic Therapies (Anti-TNFα)     |                      |                                                                            |
| Adalimumab                         | REVEAL               | PASI 75 at Week 16: 71%                                                    |
| Etanercept                         | Phase III            | PASI 75 at Week 12 (50 mg<br>BIW): 49%                                     |
| Biologic Therapies (Anti-IL-17)    |                      |                                                                            |
| Secukinumab                        | ERASURE, FIXTURE     | PASI 75 at Week 12 (300 mg):<br>81.6% (ERASURE), 77.1%<br>(FIXTURE)        |
| Ixekizumab                         | UNCOVER-2, UNCOVER-3 | PASI 75 at Week 12 (80 mg<br>Q2W): 89.7% (UNCOVER-2),<br>87.3% (UNCOVER-3) |
| Biologic Therapies (Anti-IL-12/23) |                      |                                                                            |
| Ustekinumab                        | PHOENIX 1            | PASI 75 at Week 12 (45 mg): 66.7%                                          |
| Biologic Therapies (Anti-IL-23)    |                      |                                                                            |
| Guselkumab                         | VOYAGE 1, VOYAGE 2   | PASI 90 at Week 16: 73.3% (VOYAGE 1), 70.0% (VOYAGE 2)                     |
| Risankizumab                       | UltIMMa-1, UltIMMa-2 | PASI 90 at Week 16: 75.3%<br>(UltIMMa-1), 74.8% (UltIMMa-<br>2)            |

### **Comparative Safety and Tolerability**



The safety profile of a drug is critical for its long-term viability. The following tables summarize the most common treatment-emergent adverse events (TEAEs) observed in the clinical trials of **Tepilamide fumarate** and its comparators.

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) for **Tepilamide Fumarate** (AFFIRM Trial)[1]

| Adverse Event                | Tepilamide fumarate (All<br>Doses) | Placebo      |
|------------------------------|------------------------------------|--------------|
| Gastrointestinal Intolerance | 20% - 42%                          | Not Reported |
| Infection                    | 6% - 18%                           | Not Reported |
| Decreased Lymphocyte Count   | 4% - 9%                            | Not Reported |
| Any TEAE                     | 50% - 66%                          | 48%          |

Table 4: Common TEAEs for Alternative Therapies



| Drug               | Common Adverse Events                                                                   |
|--------------------|-----------------------------------------------------------------------------------------|
| Oral Therapies     |                                                                                         |
| Dimethyl fumarate  | Flushing, gastrointestinal events (diarrhea, nausea, abdominal pain), lymphopenia.      |
| Apremilast         | Diarrhea, nausea, headache, upper respiratory tract infection.                          |
| Biologic Therapies |                                                                                         |
| Adalimumab         | Injection site reactions, upper respiratory tract infections, headache, rash.           |
| Etanercept         | Injection site reactions, infections (especially upper respiratory), headache.          |
| Secukinumab        | Nasopharyngitis, diarrhea, upper respiratory tract infection.                           |
| lxekizumab         | Injection site reactions, upper respiratory tract infections, nausea, tinea infections. |
| Ustekinumab        | Upper respiratory tract infection, headache, fatigue.                                   |
| Guselkumab         | Upper respiratory tract infections, headache, injection site reactions, arthralgia.     |
| Risankizumab       | Upper respiratory tract infections, headache, fatigue, injection site reactions.        |

# Experimental Protocols Tepilamide Fumarate AFFIRM Clinical Trial (NCT03421197) Methodology

• Study Design: A Phase IIb, randomized, double-blind, placebo-controlled, multicenter study conducted at approximately 75 sites in the United States.



- Patient Population: Adults (≥18 years) with a diagnosis of stable, moderate-to-severe plaque psoriasis for at least 6 months. Severity was defined by a Psoriasis Area and Severity Index (PASI) score of ≥12, an Investigator's Global Assessment (IGA) score of ≥3 (moderate or severe), and body surface area (BSA) involvement of ≥10%.
- Randomization and Blinding: 426 patients were randomized in a 1:1:1:1 ratio to one of four treatment arms: Tepilamide fumarate 400 mg once daily (QD), 400 mg twice daily (BID), 600 mg BID, or placebo BID. Both patients and investigators were blinded to the treatment allocation.
- Treatment Period: The study duration was 24 weeks of treatment, followed by a 1-week safety follow-up.
- Key Inclusion Criteria:
  - Adults aged 18 years or older.
  - Stable moderate-to-severe plaque psoriasis for at least 6 months.
  - PASI score ≥ 12, IGA score ≥ 3, and BSA involvement ≥ 10%.
  - Candidate for systemic therapy or phototherapy.
- Key Exclusion Criteria:
  - Failure of ≥ 3 systemic therapies.
  - Receipt of other psoriasis treatments within specified washout periods.
  - Certain laboratory abnormalities at screening.
- Efficacy Assessments:
  - Co-primary endpoints (at Week 24):
    - Proportion of patients achieving at least a 75% reduction in PASI score from baseline (PASI 75).



- Proportion of patients achieving an IGA score of 0 (clear) or 1 (almost clear) with at least a 2-point reduction from baseline.
- Secondary endpoints: Included assessments of PASI 50 and PASI 90, Nail Psoriasis Severity Index (NAPSI), Psoriasis Scalp Severity Index (PSSI), and Dermatology Life Quality Index (DLQI).
- Safety Assessments: Monitored through adverse event reporting, clinical laboratory tests (including lymphocyte counts), vital signs, and physical examinations.
- Statistical Analysis: The primary efficacy analysis was performed on the modified intent-to-treat (mITT) population, which included all randomized patients who received at least one dose of the study drug and had at least one post-dose efficacy assessment. A logistic regression model, adjusted for treatment group, baseline body mass index, and pooled analysis center, was used. Missing data were handled using multiple imputation.

# Visualizations Signaling Pathway of Fumaric Acid Esters (including Tepilamide Fumarate)





Click to download full resolution via product page

Caption: FAE Signaling Pathway.

#### **Tepilamide Fumarate (AFFIRM) Clinical Trial Workflow**



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. jcadonline.com [jcadonline.com]
- 3. Tepilamide Fumarate (PPC-06) Extended Release Tablets in Patients with Moderate-to-Severe Plaque Psoriasis: Safety and Efficacy Results from the Randomized, Double-blind, Placebo-controlled AFFIRM Study PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tepilamide Fumarate (PPC-06) Extended Release Tablets in Patients with Moderate-to-Severe Plaque Psoriasis: Safety and Efficacy Results from the Randomized, Double-blind, Placebo-controlled AFFIRM Study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tepilamide Fumarate in Plaque Psoriasis: A
   Comparative Analysis of Clinical Trial Reproducibility]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b611860#reproducibility-of-tepilamide-fumarate-clinical-trial-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com